Ankaflavin -

Ankaflavin

Catalog Number: EVT-1477026
CAS Number:
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ankaflavin is a secondary metabolite produced during the fermentation process of Monascus species, primarily Monascus purpureus. [] It belongs to a class of fungal pigments called azaphilones, characterized by a highly oxygenated pyranoquinone bicyclic core. [] Ankaflavin has gained recognition in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, antidiabetic, anti-obesity, and anti-cancer properties. []

Monascin

Compound Description: Monascin is a yellow pigment produced by various Monascus species during fermentation. It belongs to the azaphilone class of compounds and possesses a similar structure to ankaflavin. Research has demonstrated that monascin exhibits a range of biological activities, including anti-inflammatory, anti-diabetic, anti-obesity, hypolipidemic, antioxidant, and anticancer properties. Studies have shown its potential in improving hyperglycemia, attenuating oxidative stress, inhibiting insulin resistance, and suppressing inflammatory cytokine production. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Monascin is frequently studied alongside ankaflavin due to their structural similarities and shared origin as Monascus-fermented metabolites. They often display comparable biological activities, such as hypolipidemic effects and anti-inflammatory properties. Notably, both compounds have been investigated for their potential in addressing metabolic syndrome and related conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Monacolin K

Compound Description: Monacolin K, also known as lovastatin, is a potent cholesterol-lowering agent found in red yeast rice, a product of rice fermentation using Monascus species. It acts as an HMG-CoA reductase inhibitor, blocking a key enzyme in the cholesterol biosynthesis pathway. While effective in lowering cholesterol levels, monacolin K has been associated with side effects like myopathy and rhabdomyolysis. [, , , , , , , , ]

Citrinin

Compound Description: Citrinin is a mycotoxin produced by certain fungal species, including some strains of Monascus purpureus. It has been identified as a potential contaminant in red yeast rice and other Monascus-fermented products. Citrinin exhibits nephrotoxic effects and is a concern for food safety. [, , , ]

Relevance: Citrinin is relevant to ankaflavin due to their co-occurrence in Monascus-fermented products. While ankaflavin offers various health benefits, citrinin's presence raises concerns about the safety and quality control of these products. Research focuses on optimizing fermentation conditions to maximize ankaflavin production while minimizing citrinin contamination. [, , , ]

Monasfluore A

Compound Description: Monasfluore A is a yellow pigment belonging to the azaphilone class, found in Monascus-fermented products. Studies have revealed its potent antioxidant activity, even surpassing that of ankaflavin in some assays. []

Relevance: As an azaphilone pigment co-existing with ankaflavin in Monascus cultures, monasfluore A highlights the diversity of bioactive compounds produced during fermentation. Its strong antioxidant activity further emphasizes the potential health benefits associated with Monascus-derived pigments beyond ankaflavin. []

Monaphilone A

Compound Description: Monaphilone A is another yellow pigment belonging to the azaphilone class, isolated from Monascus purpureus NTU 568. It has shown promising anti-inflammatory and antiproliferative activities against human cancer cell lines. [, ]

Relevance: The co-occurrence of monaphilone A and ankaflavin in specific Monascus strains suggests a potential synergistic effect between these compounds. Both pigments contribute to the overall health benefits associated with Monascus-fermented products, further strengthening the case for their use in functional foods and medicine. [, ]

Monaphilone B

Compound Description: Monaphilone B, similar to its structural analogs monaphilone A and ankaflavin, is a yellow azaphilone pigment found in Monascus cultures. It has demonstrated notable antioxidant activity in various assays. [, ]

Relevance: The presence of monaphilone B alongside ankaflavin in Monascus fermentation further exemplifies the diversity of azaphilone pigments with potential health benefits. These findings suggest that the combined action of these compounds may contribute to the overall bioactivity of Monascus-fermented products. [, ]

Rubropunctatin and Monascorubrin

Compound Description: Rubropunctatin and monascorubrin are orange pigments produced by Monascus species during fermentation. They belong to the azaphilone class and possess structural similarities to ankaflavin and monascin. Research has indicated potential anti-inflammatory and antioxidant activities for these pigments. [, , , ]

Relevance: Rubropunctatin and monascorubrin, alongside ankaflavin and monascin, contribute to the characteristic color and potential bioactivities of Monascus-fermented products. Their presence underscores the complexity of these fermented products and the need for comprehensive analysis to understand their full range of effects. [, , , ]

Overview

Ankaflavin is a yellow pigment produced by the fermentation of certain fungi, particularly from the species Monascus purpureus. It is classified as a polyketide and is known for its potential health benefits, including anti-inflammatory, antibacterial, and anticancer properties. Ankaflavin is often used in food products as a natural colorant and has garnered attention for its pharmacological applications.

Source and Classification

Ankaflavin is primarily sourced from the fermentation of Monascus purpureus, a mold commonly used in traditional Asian food products, such as red yeast rice. This compound belongs to a class of secondary metabolites known as Monascus pigments, which also include other pigments like monascin and rubropunctatin. These pigments are classified as polyketides due to their biosynthetic origin involving polyketide synthase enzymes.

Synthesis Analysis

Methods

The synthesis of ankaflavin involves several steps during the fermentation process of Monascus purpureus. The primary method includes:

  1. Seed Culture: Initial growth of the fungal strain in a nutrient-rich medium.
  2. Fermentation: The culture is then transferred to a fermentation medium where conditions such as temperature, pH, and nutrient concentration are optimized.
  3. Extraction: After fermentation, ankaflavin is extracted using solvents like hexane or petroleum ether, followed by purification techniques such as silica gel chromatography to isolate the pigment from other metabolites .

Technical Details

The fermentation process can be enhanced by adding specific nutrients or adjusting environmental conditions. For instance, sodium acetate has been shown to increase ankaflavin production significantly . The extraction process typically involves multiple steps to ensure high purity, often achieving over 99% purity through refined methodologies .

Molecular Structure Analysis

Ankaflavin has a complex molecular structure characterized by its polyketide backbone. The chemical formula for ankaflavin is C_17H_18O_5, and it features various functional groups that contribute to its biological activity and color properties. The molecular structure can be depicted as follows:

  • Molecular Weight: 302.32 g/mol
  • Structural Features: It contains multiple hydroxyl groups and a conjugated system that contributes to its pigmentation.
Chemical Reactions Analysis

Ankaflavin undergoes several chemical reactions that are crucial for its functionality:

  1. Reduction Reactions: Ankaflavin can be reduced to form other pigments or metabolites.
  2. Amination Reactions: It can react with amines to form derivatives that may exhibit different biological activities.
  3. Oxidation Reactions: Exposure to oxidative conditions can alter its structure and potentially enhance or diminish its biological effects.

These reactions are essential for understanding how ankaflavin interacts with biological systems and its potential therapeutic applications .

Mechanism of Action

Ankaflavin exerts its effects through various mechanisms:

  • Antioxidant Activity: It activates nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a critical role in cellular defense against oxidative stress.
  • Anti-inflammatory Effects: Ankaflavin modulates inflammatory pathways, potentially reducing chronic inflammation.
  • Metabolic Regulation: It influences lipid metabolism by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which helps regulate glucose and fat metabolism .

These mechanisms contribute to its potential therapeutic effects in conditions such as diabetes and dyslipidemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ankaflavin typically appears as a yellow powder or crystalline solid.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Ankaflavin is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: It can participate in various chemical reactions due to its functional groups, making it versatile for different applications.
Applications

Ankaflavin has several scientific uses:

  1. Food Industry: Used as a natural colorant in food products, providing an alternative to synthetic dyes.
  2. Pharmaceuticals: Investigated for its potential health benefits, including anti-diabetic and anti-obesity effects.
  3. Cosmetics: Employed for its pigmentation properties in cosmetic formulations.
  4. Research: Studied for its biochemical properties and potential therapeutic applications in various diseases .

Properties

Product Name

Ankaflavin

IUPAC Name

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1

InChI Key

AQTJNEHGKRUSLT-ODTNPMSZSA-N

SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

Isomeric SMILES

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C

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